Nab-verapamil
Overview
Description
Nab-verapamil is a nanoparticle albumin-bound formulation of verapamil, a well-known calcium channel blocker. Verapamil is primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. The nanoparticle albumin-bound formulation enhances the bioavailability and targeting of verapamil, making it more effective for specific medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nab-verapamil involves the self-assembly of verapamil with albumin nanoparticles. The process begins with dissolving verapamil in a suitable solvent like ethanol, followed by mixing with human serum albumin powders. The mixture is then subjected to ultrasound to form nanoparticles. The final product is obtained after dialysis and freeze-drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of high-shear mixing and large-scale ultrasonication ensures uniform nanoparticle formation. The product is then purified and lyophilized to obtain the final formulation .
Chemical Reactions Analysis
Types of Reactions
Nab-verapamil undergoes various chemical reactions, including:
Oxidation: Verapamil can be oxidized under specific conditions, leading to the formation of metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Verapamil can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various metabolites of verapamil, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Nab-verapamil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug-nanoparticle interactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating conditions like diabetes and cluster headaches.
Industry: Utilized in the development of advanced drug delivery systems
Mechanism of Action
Nab-verapamil exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through the binding of verapamil to the alpha-1 subunit of the calcium channel, leading to reduced calcium influx into cells. This action results in the relaxation of vascular smooth muscle, decreased heart contractility, and lowered peripheral vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another calcium channel blocker with similar uses but different chemical structure.
Amlodipine: A dihydropyridine calcium channel blocker with a longer half-life.
Nifedipine: Also a dihydropyridine, primarily used for hypertension and angina.
Uniqueness
Nab-verapamil stands out due to its nanoparticle albumin-bound formulation, which enhances its bioavailability and targeting capabilities. This makes it particularly effective for specific medical applications, such as targeted drug delivery to the brain .
Properties
IUPAC Name |
4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBFVUEMZUNFY-BONWOSIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922493 | |
Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117638-38-7 | |
Record name | Nab-verapamil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117638387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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